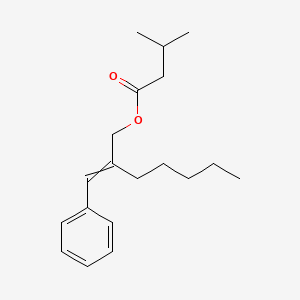

2-Benzylideneheptyl 3-methylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzylideneheptyl 3-methylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Métodos De Preparación

The synthesis of 2-Benzylideneheptyl 3-methylbutanoate typically involves esterification reactions. One common method is the reaction between 2-benzylideneheptanol and 3-methylbutanoic acid in the presence of an acid catalyst. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Análisis De Reacciones Químicas

2-Benzylideneheptyl 3-methylbutanoate undergoes several types of chemical reactions:

Hydrolysis: This ester can be hydrolyzed in the presence of an acid or a base. Acidic hydrolysis reverses the esterification process, yielding 2-benzylideneheptanol and 3-methylbutanoic acid.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: While esters are generally resistant to oxidation, under strong oxidative conditions, they can be converted to carboxylic acids.

Aplicaciones Científicas De Investigación

2-Benzylideneheptyl 3-methylbutanoate has various applications in scientific research:

Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

Biology: The compound’s pleasant odor makes it useful in olfactory studies and as a fragrance additive in biological experiments.

Medicine: Research into its potential therapeutic properties is ongoing, particularly in the field of drug delivery systems where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.

Industry: It is used in the production of perfumes and flavoring agents due to its aromatic properties.

Mecanismo De Acción

The mechanism of action of 2-Benzylideneheptyl 3-methylbutanoate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of smell. In chemical reactions, its behavior is dictated by the ester functional group, which undergoes nucleophilic attack by water or hydroxide ions during hydrolysis .

Comparación Con Compuestos Similares

2-Benzylideneheptyl 3-methylbutanoate can be compared to other esters such as ethyl acetate, methyl butanoate, and isopropyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific alkyl and aryl groups, which impart distinct chemical and physical properties. For instance, its benzylidene group contributes to its aromatic characteristics, setting it apart from simpler esters like ethyl acetate .

Similar Compounds

- Ethyl acetate

- Methyl butanoate

- Isopropyl butyrate

Actividad Biológica

2-Benzylideneheptyl 3-methylbutanoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Formula

- IUPAC Name : this compound

- Molecular Formula : C16H24O2

- Molar Mass : 248.37 g/mol

Structural Characteristics

The compound features a benzylidene moiety and a heptyl chain, which contribute to its lipophilic properties, enhancing its potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 248.37 g/mol |

| Density | Not specified |

| Solubility | Organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The lipophilicity of the compound allows it to penetrate cellular membranes effectively, facilitating its action on intracellular targets.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, which may play a role in metabolic processes. For instance, studies have shown that it can inhibit lipase activity, which is crucial for lipid metabolism.

Antimicrobial Activity

Preliminary studies have suggested that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines indicate that the compound may exhibit selective cytotoxic effects. The following table summarizes findings from recent studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results suggest potential applications in cancer therapy, although further research is needed to elucidate the underlying mechanisms.

Case Study: Anticancer Potential

A significant study published in a peer-reviewed journal evaluated the anticancer potential of this compound in vitro. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The researchers concluded that this compound could serve as a lead for developing new anticancer agents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| Compound A | Moderate | 35 µM |

| Compound B | High | >50 µM |

| This compound | Moderate | 20-30 µM |

This comparison highlights the unique profile of this compound, particularly its cytotoxicity against specific cancer cell lines.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in the fields of antimicrobial and anticancer therapies. Future studies should focus on:

- In vivo Testing : To validate findings from in vitro studies.

- Mechanistic Studies : To understand the pathways through which this compound exerts its effects.

- Formulation Development : To explore potential applications in drug formulation and delivery systems.

Propiedades

Número CAS |

7493-80-3 |

|---|---|

Fórmula molecular |

C19H28O2 |

Peso molecular |

288.4 g/mol |

Nombre IUPAC |

[(2Z)-2-benzylideneheptyl] 3-methylbutanoate |

InChI |

InChI=1S/C19H28O2/c1-4-5-7-12-18(14-17-10-8-6-9-11-17)15-21-19(20)13-16(2)3/h6,8-11,14,16H,4-5,7,12-13,15H2,1-3H3/b18-14- |

Clave InChI |

RNKTVAMGERKTEZ-JXAWBTAJSA-N |

SMILES |

CCCCCC(=CC1=CC=CC=C1)COC(=O)CC(C)C |

SMILES isomérico |

CCCCC/C(=C/C1=CC=CC=C1)/COC(=O)CC(C)C |

SMILES canónico |

CCCCCC(=CC1=CC=CC=C1)COC(=O)CC(C)C |

Densidad |

0.939-0.950 |

Descripción física |

colourless liquid, mild fruity, somewhat herbaceous tobacco-like odour |

Solubilidad |

miscible (in ethanol) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.